![molecular formula C14H12Cl2N4O2 B13362089 2-(2,4-dichlorophenoxy)-N'-[imino(4-pyridinyl)methyl]acetohydrazide](/img/structure/B13362089.png)
2-(2,4-dichlorophenoxy)-N'-[imino(4-pyridinyl)methyl]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dichlorophenoxy)-N’-[imino(4-pyridinyl)methyl]acetohydrazide is an organic compound that features a dichlorophenoxy group and a pyridinylmethyl imino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-dichlorophenoxy)-N’-[imino(4-pyridinyl)methyl]acetohydrazide typically involves the following steps:
Formation of 2,4-dichlorophenoxyacetic acid: This is achieved by reacting 2,4-dichlorophenol with chloroacetic acid under basic conditions.
Preparation of hydrazide: The 2,4-dichlorophenoxyacetic acid is then converted to its hydrazide form by reacting with hydrazine hydrate.
Condensation reaction: The hydrazide is then reacted with 4-pyridinecarboxaldehyde under acidic conditions to form the final product.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide moiety.
Reduction: Reduction reactions can occur at the imino group, converting it to an amine.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Products may include oxo derivatives of the hydrazide.
Reduction: The primary amine derivative.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Potential use in the development of herbicides due to its structural similarity to known herbicides like 2,4-dichlorophenoxyacetic acid.
Medicine:
- Investigated for its potential as an antimicrobial agent.
- Studied for its anti-inflammatory properties.
Industry:
- Utilized in the production of specialty chemicals.
- Potential applications in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The dichlorophenoxy group can mimic natural auxins, leading to uncontrolled growth in plants, making it a potential herbicide. The imino group can interact with enzymes and proteins, potentially inhibiting their function and leading to antimicrobial effects.
Molecular Targets and Pathways:
Auxin receptors: In plants, it can bind to auxin receptors, disrupting normal growth processes.
Enzymes: In microbes, it may inhibit key enzymes involved in cell wall synthesis or metabolic pathways.
Comparison with Similar Compounds
2,4-Dichlorophenoxyacetic acid: A well-known herbicide with similar structural features.
2-(2,4-Dichlorophenoxy)propionic acid: Another herbicide with a similar mode of action.
2-Methyl-4-chlorophenoxyacetic acid: A related compound with herbicidal properties.
Uniqueness:
- The presence of the pyridinylmethyl imino group distinguishes it from other similar compounds, potentially offering unique biological activities and applications.
- Its dual functionality as both a potential herbicide and antimicrobial agent makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C14H12Cl2N4O2 |
|---|---|
Molecular Weight |
339.2 g/mol |
IUPAC Name |
N-[(Z)-[amino(pyridin-4-yl)methylidene]amino]-2-(2,4-dichlorophenoxy)acetamide |
InChI |
InChI=1S/C14H12Cl2N4O2/c15-10-1-2-12(11(16)7-10)22-8-13(21)19-20-14(17)9-3-5-18-6-4-9/h1-7H,8H2,(H2,17,20)(H,19,21) |
InChI Key |
HDWYFYNBPCJCRR-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)N/N=C(/C2=CC=NC=C2)\N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)NN=C(C2=CC=NC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B13362018.png)
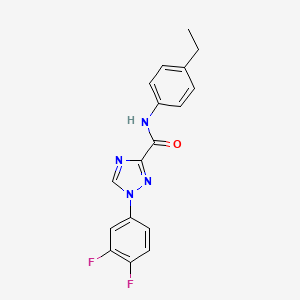
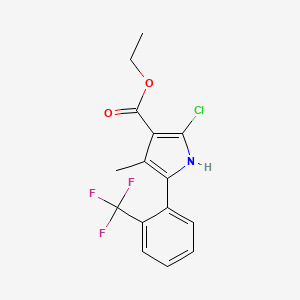
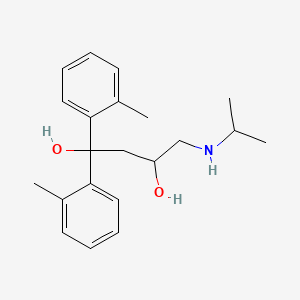
![8-[6-(3,4-Dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]quinoline](/img/structure/B13362056.png)
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B13362057.png)

![3-(6-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)-2-methylimidazo[1,2-a]pyridine](/img/structure/B13362064.png)
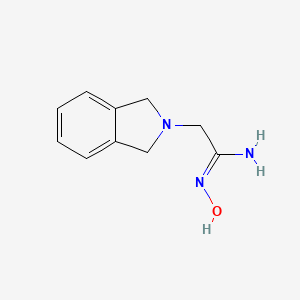
![4-(3-Anilino-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)-2,6-diisopropylphenol](/img/structure/B13362073.png)
![6-(2-Methoxyphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362077.png)

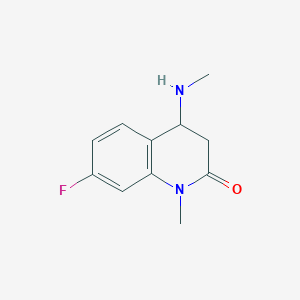
![6-Benzyl-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362098.png)
